BenchChemオンラインストアへようこそ!

(S)-(+)-1-Cbz-3-pyrrolidinol

Asymmetric Synthesis Chiral Resolution Stereochemistry

(S)-(+)-1-Cbz-3-pyrrolidinol (CAS 100858-32-0), also known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, is a chiral pyrrolidine derivative with a carbobenzyloxy (Cbz) protecting group on the nitrogen atom. It is a white to off-white crystalline powder with a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 100858-32-0
Cat. No. B1282724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-1-Cbz-3-pyrrolidinol
CAS100858-32-0
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1
InChIKeyMBLJFGOKYTZKMH-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-1-Cbz-3-pyrrolidinol (CAS 100858-32-0) for Pharmaceutical R&D and Asymmetric Synthesis Procurement


(S)-(+)-1-Cbz-3-pyrrolidinol (CAS 100858-32-0), also known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, is a chiral pyrrolidine derivative with a carbobenzyloxy (Cbz) protecting group on the nitrogen atom . It is a white to off-white crystalline powder with a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . This compound is primarily utilized as a chiral building block in asymmetric synthesis and as a key intermediate in the development of pharmaceutical agents, particularly those targeting neurological disorders . Its value proposition hinges on its defined stereochemistry, which is essential for controlling the three-dimensional architecture of drug candidates.

Procurement Risk: Why (S)-(+)-1-Cbz-3-pyrrolidinol Cannot Be Substituted with Racemic or (R)-Enantiomer Analogs


In pharmaceutical development, the substitution of a chiral intermediate like (S)-(+)-1-Cbz-3-pyrrolidinol with its enantiomer, (R)-(-)-1-Cbz-3-pyrrolidinol (CAS 100858-33-1), or a racemic mixture is not permissible due to the fundamental principle of stereospecificity in drug-receptor interactions . The (R)-enantiomer possesses a distinct chiral configuration that imparts different reactivity and biological activity compared to its (S)-counterpart . Using the incorrect enantiomer can lead to the synthesis of a drug candidate with altered efficacy, safety, or pharmacokinetic properties, potentially resulting in failed preclinical studies or regulatory setbacks. Furthermore, the (S)-enantiomer exhibits a specific positive optical rotation, while the (R)-enantiomer has a negative rotation of equal magnitude, underscoring their distinct physical and biological identities [1]. The following evidence details the specific, quantifiable differentiators that mandate the exclusive use of the (S)-(+)-enantiomer for targeted applications.

Quantitative Differentiation of (S)-(+)-1-Cbz-3-pyrrolidinol Against Key Comparators


Enantiomeric Purity and Stereochemical Fidelity for Asymmetric Synthesis

The (S)-(+)-enantiomer is essential for introducing the correct stereochemistry in drug candidates. Its use ensures the final product possesses the desired three-dimensional arrangement, which is critical for biological activity. While no direct quantitative comparison of synthetic outcomes was found, the class-level inference is clear: the (S)-enantiomer is required for synthesizing (S)-configured targets, and the (R)-enantiomer for (R)-configured targets. The specific rotation values for each enantiomer are well-documented, providing a quality control metric [1]. For (S)-(+)-1-Cbz-3-pyrrolidinol, the optical rotation is [α]20/D = +21° (c = 1 in chloroform) . For the (R)-(-)-enantiomer, the specific rotation is reported as [α]20/D = -21.0 to -25.0 deg (c=1, CHCl3) [1].

Asymmetric Synthesis Chiral Resolution Stereochemistry

Thermal Stability and Melting Point Differentiation

The melting point of a compound is a critical indicator of its purity and crystalline form, which can affect its handling and performance in solid-phase synthesis or formulation. The (S)-(+)-1-Cbz-3-pyrrolidinol has a reported melting point range of 71-77 °C . In contrast, the (R)-(-)-enantiomer is reported to melt at a slightly higher range of 74-79 °C . While the ranges overlap, the (S)-enantiomer's lower onset of melting may be advantageous in certain low-temperature synthetic procedures.

Physical Property Analysis Quality Control Formulation

Synthetic Process Efficiency and Yield Optimization

An optimized synthetic process for benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate (the target compound) has been reported to achieve a 92% yield under mild conditions (25°C, 1 atm H2) [1]. This represents a significant improvement over previous synthetic methods and demonstrates the feasibility of efficient, large-scale production. While a direct comparison to the yield of the (R)-enantiomer under identical conditions is not available, this data point establishes a benchmark for the (S)-enantiomer's synthetic accessibility.

Process Chemistry Yield Optimization Green Chemistry

Industrial Relevance and Patent Activity for Next-Generation Antivirals

Recent patent activity, specifically WO202318712 and US20240124421, highlights a growing industrial interest in benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate for the manufacturing of next-generation antiviral agents [1]. This suggests that the (S)-enantiomer is a key intermediate in proprietary antiviral drug development programs. While no direct comparator data is provided in the patent abstracts, the explicit mention of the (S)-enantiomer in these high-value patents underscores its unique and non-substitutable role in these specific therapeutic areas.

Antiviral Drug Development Patent Analysis Pharmaceutical Intermediates

Validated Application Scenarios for (S)-(+)-1-Cbz-3-pyrrolidinol (CAS 100858-32-0)


Asymmetric Synthesis of (S)-Configured Drug Candidates for Neurological Disorders

Based on its established role as a chiral building block, (S)-(+)-1-Cbz-3-pyrrolidinol is the required starting material for the asymmetric synthesis of pharmaceutical agents targeting neurological disorders where the (S)-stereocenter is a critical determinant of activity . The compound's defined stereochemistry ensures the correct three-dimensional orientation of the final drug molecule, which is essential for binding to its biological target with high affinity and selectivity. This application is supported by the compound's classification as a chiral ligand and its use in creating specific stereochemistry [1].

Synthesis of Next-Generation Antiviral Agents as per Recent Patent Literature

Recent patents (WO202318712, US20240124421) explicitly cite the use of benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate as an intermediate in the manufacture of next-generation antiviral compounds [2]. This scenario is of high interest for organizations involved in antiviral drug discovery and development, as procuring this specific enantiomer is necessary to follow the patented synthetic routes and potentially gain a competitive advantage in the field.

Development of Novel Kinase Inhibitors for Oncology Research

Researchers have utilized the chiral scaffold of benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate in medicinal chemistry programs aimed at developing novel kinase inhibitors [2]. The compound's pyrrolidine core and specific stereochemistry allow for the construction of molecules that can selectively inhibit kinase enzymes, which are key targets in cancer therapy. This application is supported by the compound's structural features that enable specific interactions with enzyme active sites.

Quality Control and Identity Verification via Chiral HPLC

The distinct specific rotation of (S)-(+)-1-Cbz-3-pyrrolidinol ([α]20/D = +21° in CHCl3) compared to its (R)-enantiomer ([α]20/D = -21.0 to -25.0 deg in CHCl3) [3] provides a reliable method for identity verification and enantiomeric purity assessment. This is a critical application in quality control laboratories to ensure that the correct enantiomer has been procured and is being used in subsequent synthetic steps, thereby preventing costly errors in pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(+)-1-Cbz-3-pyrrolidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.